molecular formula C17H22FNO3 B13330476 tert-Butyl (S)-5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate

tert-Butyl (S)-5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B13330476
M. Wt: 307.36 g/mol
InChI Key: SQCQLTJCYUGLOU-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (S)-5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a tert-butyl ester group, a fluorophenyl group, and a hydroxymethyl group attached to a dihydropyridine ring

Preparation Methods

The synthesis of tert-Butyl (S)-5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced to the dihydropyridine ring.

    Addition of the hydroxymethyl group: This can be done through a hydroxymethylation reaction, typically using formaldehyde and a suitable catalyst.

    Formation of the tert-butyl ester: This is usually achieved by esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl (S)-5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The dihydropyridine ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

    Ester hydrolysis: The tert-butyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Scientific Research Applications

tert-Butyl (S)-5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.

    Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a calcium channel blocker by binding to the L-type calcium channels in the heart and blood vessels, leading to vasodilation and reduced blood pressure. The fluorophenyl group enhances its binding affinity and selectivity towards these channels.

Comparison with Similar Compounds

tert-Butyl (S)-5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate can be compared with other dihydropyridine derivatives such as:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.

    Nicardipine: Similar to nifedipine but with a higher selectivity for cerebral blood vessels.

The uniqueness of this compound lies in its specific structural modifications, such as the presence of the tert-butyl ester and hydroxymethyl groups, which may confer distinct pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C17H22FNO3

Molecular Weight

307.36 g/mol

IUPAC Name

tert-butyl (6S)-5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C17H22FNO3/c1-17(2,3)22-16(21)19-10-4-5-14(15(19)11-20)12-6-8-13(18)9-7-12/h5-9,15,20H,4,10-11H2,1-3H3/t15-/m1/s1

InChI Key

SQCQLTJCYUGLOU-OAHLLOKOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC=C([C@H]1CO)C2=CC=C(C=C2)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC=C(C1CO)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.